molecular formula C11H22N2O2 B2418592 (2R,4S)-tert-Butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate CAS No. 1932373-68-6

(2R,4S)-tert-Butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate

Cat. No.: B2418592
CAS No.: 1932373-68-6
M. Wt: 214.309
InChI Key: OMYUWTDLNUMEGX-BDAKNGLRSA-N
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Description

(2R,4S)-tert-Butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-tert-Butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.

    Aminomethylation: The aminomethyl group is added through a reductive amination reaction using formaldehyde and a suitable amine source.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-tert-Butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(2R,4S)-tert-Butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate has several scientific research applications:

    Material Science: The compound is used to enhance solubility and reduce aggregation in materials, making it beneficial for the production of organic electronic devices such as organic light-emitting diodes (OLEDs).

    Biochemistry: It is used to modify proteins or peptides, introducing a tert-butyl group that can be detected or used as a probe in various assays.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and catalysts.

Mechanism of Action

The mechanism of action of (2R,4S)-tert-Butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(aminomethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate
  • tert-Butyl 4-(aminomethyl)-2-phenylpyrrolidine-1-carboxylate

Uniqueness

(2R,4S)-tert-Butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with other molecules. The presence of the tert-butyl group also enhances its solubility and stability, making it a valuable compound in various research applications .

Properties

IUPAC Name

tert-butyl (2R,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYUWTDLNUMEGX-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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